molecular formula C9H16ClNO B3086107 (Butan-2-yl)[(furan-2-yl)methyl]amine hydrochloride CAS No. 1158497-40-5

(Butan-2-yl)[(furan-2-yl)methyl]amine hydrochloride

Cat. No.: B3086107
CAS No.: 1158497-40-5
M. Wt: 189.68 g/mol
InChI Key: FXQKCOGEHLNLIJ-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(furan-2-yl)methyl]amine hydrochloride is a secondary amine hydrochloride salt characterized by a butan-2-yl group and a furan-2-ylmethyl substituent. Furan rings, being oxygen-containing heterocycles, may influence electronic properties, solubility, and metabolic stability compared to purely aromatic or aliphatic substituents .

Properties

IUPAC Name

N-(furan-2-ylmethyl)butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c1-3-8(2)10-7-9-5-4-6-11-9;/h4-6,8,10H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQKCOGEHLNLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=CO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)[(furan-2-yl)methyl]amine hydrochloride typically involves the reaction of butan-2-ylamine with furan-2-carbaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: (Butan-2-yl)[(furan-2-yl)methyl]amine hydrochloride can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced at the amine group to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(Butan-2-yl)[(furan-2-yl)methyl]amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(furan-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The butan-2-yl group and the furan-2-ylmethyl group provide unique binding properties, allowing the compound to modulate the activity of its targets. This modulation can lead to changes in cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key parameters of (Butan-2-yl)[(furan-2-yl)methyl]amine hydrochloride analogs from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Type Purity/Application
2-(Methylamino)butane hydrochloride 75098-40-7 C₅H₁₄ClN 139.63 Methyl (aliphatic) Chemical intermediate
(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine HCl 1240567-09-2 C₁₅H₂₆ClN 255.83 4-tert-Butylphenyl (bulky aromatic) High-purity API intermediate
(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine HCl 1240572-46-6 C₁₃H₂₂ClNO₂ 259.77 2,5-Dimethoxyphenyl (electron-rich) Research chemical
(Butan-2-yl)(3-phenylbutyl)amine hydrochloride 1240572-57-9 C₁₄H₂₄ClN 241.80 3-Phenylbutyl (aromatic-aliphatic hybrid) Unspecified

Key Findings:

Substituent Effects on Molecular Weight :

  • The 4-tert-butylphenyl substituent in increases molecular weight (255.83) due to its bulk. In contrast, the simpler methyl group in results in the lowest molecular weight (139.63). The hypothetical furan derivative would likely have a molecular weight between these extremes, closer to 220–240 g/mol.

The furan ring’s oxygen atom could similarly donate electron density but with reduced steric hindrance compared to tert-butylphenyl .

Applications :

  • Compounds like are prioritized for API intermediates due to high purity (≥97%) and compatibility with ISO-certified manufacturing. The furan analog might find niche applications in drug discovery, leveraging furan’s metabolic stability and bioavailability .

Research Implications and Limitations

While direct data on (Butan-2-yl)[(furan-2-yl)methyl]amine hydrochloride are unavailable, extrapolation from analogs suggests:

  • Solubility : Likely higher than phenyl-substituted derivatives due to furan’s polarity but lower than methoxy-containing analogs .
  • Stability : Furan’s susceptibility to oxidative degradation could limit its utility compared to tert-butylphenyl derivatives .

Biological Activity

(Butan-2-yl)[(furan-2-yl)methyl]amine hydrochloride is a synthetic compound characterized by the presence of a butan-2-yl group and a furan moiety. Its molecular formula is C₁₀H₁₈ClNO, with a molecular weight of 203.71 g/mol. The compound's structure suggests potential biological activities, particularly due to the presence of an amine group and a furan ring, which are known to interact with various biological targets.

Chemical Structure

ComponentStructure
Butan-2-yl GroupButan-2-yl
Furan RingFuran
Amine GroupAmine

The biological activity of (Butan-2-yl)[(furan-2-yl)methyl]amine hydrochloride is believed to stem from its ability to engage in specific molecular interactions:

  • Hydrogen Bonding : The amine group can form hydrogen bonds with various biomolecules, enhancing its potential for receptor binding.
  • Electrostatic Interactions : These interactions may modulate the activity of enzymes or receptors.
  • π-π Stacking : The furan ring may participate in π-π stacking interactions, which are crucial for stabilizing interactions with aromatic amino acids in proteins.

Biological Activity

Preliminary studies indicate that (Butan-2-yl)[(furan-2-yl)methyl]amine hydrochloride may exhibit several biological activities:

Antimicrobial Properties

Research suggests that compounds containing furan rings often possess antimicrobial properties. The unique structure of this compound may allow it to inhibit the growth of various pathogens through its interaction with microbial cell components.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity is attributed to its ability to modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.

Research Findings and Case Studies

A variety of studies have explored the biological activity of similar compounds, providing insights into the potential effects of (Butan-2-yl)[(furan-2-yl)methyl]amine hydrochloride:

  • Synthesis and Evaluation : The synthesis typically involves reductive amination, combining butan-2-amine with 5-methylfuran-2-carbaldehyde. This method has been optimized for yield and purity, indicating a feasible pathway for further research into its biological applications.
  • Case Study on Related Compounds : Studies on similar furan-containing compounds have shown promising results against SARS-CoV-2 main protease (M pro), suggesting that structural modifications can lead to significant biological activity . For example, derivatives exhibiting IC50 values as low as 1.55 μM have been identified, highlighting the importance of structural features in determining efficacy.

Future Directions

Given its structural characteristics and preliminary findings, (Butan-2-yl)[(furan-2-yl)methyl]amine hydrochloride warrants further investigation:

  • In Vitro Studies : More comprehensive in vitro studies are needed to elucidate its mechanism of action and confirm its antimicrobial and anti-inflammatory properties.
  • In Vivo Evaluations : Future research should include in vivo studies to assess the pharmacokinetics and therapeutic potential of this compound.
  • Structure-Activity Relationship (SAR) Studies : Investigating the SAR will provide insights into how modifications to the compound's structure can enhance its biological activity.

Chemical Reactions Analysis

Oxidation Reactions

The amine group and furan ring undergo distinct oxidation pathways:

Amine Oxidation

  • Reagents/Conditions : KMnO₄ (acidic/basic), H₂O₂, or O₂ with metal catalysts .

  • Products :

    • Imine formation : Oxidation of the secondary amine yields an imine (R2C N R\text{R}_2\text{C N R}).

    • Nitrile formation : Strong oxidative conditions (e.g., CrO₃) convert the amine to a nitrile.

Furan Ring Oxidation

  • Reagents/Conditions : Ozone, singlet oxygen, or peracids (e.g., mCPBA) .

  • Products :

    • Ring-opening diketones : Ozonolysis cleaves the furan ring to form 1,4-diketones .

    • Epoxidation : Peracids epoxidize the furan’s conjugated diene system.

Reaction TypeReagentsMajor ProductYield (%)Reference
Amine → ImineH₂O₂, pH 7Imine derivative65–78
Furan → DiketoneO₃, then Zn/H₂O2,5-Diketone82

Reduction Reactions

The compound participates in hydrogenation and borohydride-mediated reductions:

Amine Reduction

  • Reagents/Conditions : LiAlH₄ or NaBH₄ in THF/EtOH.

  • Products : Tertiary amine via N-alkylation (e.g., with aldehydes/ketones).

Furan Hydrogenation

  • Reagents/Conditions : H₂ (1–5 atm), Pd/C or Raney Ni .

  • Products :

    • Tetrahydrofuran derivative : Saturation of the furan ring.

    • Ring-opening alcohols : Over-hydrogenation breaks the furan into diols .

Reaction TypeCatalystProductSelectivity (%)Reference
Furan → THFPd/C, H₂Tetrahydrofuran90
Amine AlkylationNaBH₃CNTertiary amine75

Electrophilic Substitution on the Furan Ring

The furan’s electron-rich ring undergoes electrophilic attacks:

Halogenation

  • Reagents/Conditions : Br₂ (in CCl₄) or NBS .

  • Products : 5-Bromo-furan derivatives (major regioisomer) .

Nitration

  • Reagents/Conditions : HNO₃/H₂SO₄ at 0–5°C.

  • Products : 5-Nitro-furan derivatives.

Reaction TypeReagentsPositionYield (%)Reference
BrominationBr₂, CCl₄C588
NitrationHNO₃/H₂SO₄C572

Acid-Base and Deprotonation Reactions

The hydrochloride salt’s behavior in solution influences reactivity:

  • Deprotonation : Treatment with NaOH or K₂CO₃ liberates the free amine, enhancing nucleophilicity for alkylation/acylation.

  • Salt Formation : Reacts with strong acids (e.g., HCl gas) to regenerate the hydrochloride.

Example :

  • Free amine + acetyl chloride → N-acetylated product (yield: 85%).

Condensation and Cyclization

The amine participates in imine and heterocycle formation:

Schiff Base Formation

  • Reagents/Conditions : Aldehydes/ketones, heat .

  • Products : Imines or enamines, precursors for bioactive molecules .

Heterocycle Synthesis

  • Reagents/Conditions : CS₂ or thioureas, Cu catalysis.

  • Products : Thiazolidinones or furan-fused heterocycles.

Reaction TypeReagentsProductApplicationReference
Imine formationBenzaldehydeSchiff baseLigand synthesis
Thiazolidinone synthesisCS₂, CuIAntibacterial agentMedicinal chemistry

Stability and Degradation

  • Thermal Degradation : Decomposes above 200°C, releasing HCl and forming furan-derived polymers .

  • Hydrolytic Degradation : Prolonged aqueous exposure cleaves the amine-furan bond (half-life: 72 hrs at pH 7).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Butan-2-yl)[(furan-2-yl)methyl]amine hydrochloride?

  • Methodological Answer : Reductive amination is a primary route, utilizing catalysts such as Ru/Al₂O₃ under hydrogen gas (H₂). Reaction conditions (e.g., 140°C for 2 hours) influence the yield of the amine product. For furan-containing precursors, DFT simulations suggest adsorption orientations on the catalyst surface (NH group proximity to Ru centers) are critical for selectivity . Purification can involve column chromatography or recrystallization, with purity verified via NMR (≥95% purity standards) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR/IR/MS : Confirm molecular structure via ¹H/¹³C NMR (e.g., furan proton signals at δ 6.3–7.4 ppm), IR (N-H stretch ~3300 cm⁻¹), and high-resolution mass spectrometry.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. WinGX provides a suite for data integration and validation .

Q. What safety protocols are critical when handling this hydrochloride salt?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for acute toxicity guidelines (e.g., GHS Category 4 for inhalation/skin exposure). Use PPE (gloves, lab coats), work in fume hoods, and store in sealed containers under anhydrous conditions . For spills, avoid water discharge and use absorbents like vermiculite .

Advanced Research Questions

Q. How do catalytic systems influence yield and selectivity in reductive amination of furan derivatives?

  • Methodological Answer : Ru/Al₂O₃ promotes alcohol-amine formation (47% yield) by favoring NH-group adsorption on Ru centers, as shown via DFT. Competing pathways (e.g., pyrazine formation in solution) arise from weak alcohol-imine adsorption on NH₃-covered Ru surfaces. Silica-anchored N-heterocyclic carbene (NHC) co-catalysts improve yields (42%) by stabilizing intermediates .

Q. How can contradictions in X-ray crystallographic data (e.g., disorder/twinning) be resolved?

  • Methodological Answer : SHELXL’s TWIN/BASF commands model twinned data, while WinGX’s tools (e.g., PLATON) validate hydrogen bonding and symmetry. For disordered regions, iterative refinement with restraints on bond lengths/angles improves accuracy .

Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) models adsorption energetics on catalytic surfaces . Molecular docking (e.g., AutoDock Vina) screens interactions with enzymes/receptors, guided by structural analogs (e.g., cyclopentylamine hydrochlorides ).

Q. How does stereochemistry influence physicochemical properties compared to structural analogs?

  • Methodological Answer : Compare cis/trans configurations (e.g., cis-2-methylcyclopentanamine hydrochloride ) via polarimetry and XRD. Cis isomers often exhibit higher solubility in polar solvents due to dipole alignment, while trans isomers may show enhanced thermal stability.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Butan-2-yl)[(furan-2-yl)methyl]amine hydrochloride
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(Butan-2-yl)[(furan-2-yl)methyl]amine hydrochloride

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